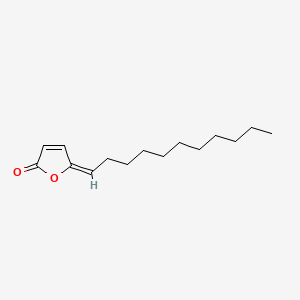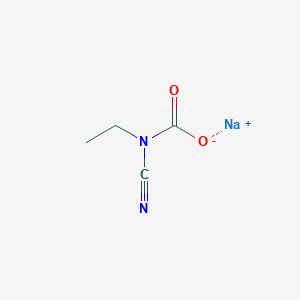
Sodium ethyl cyanocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ethyl cyanocarbamate is an organic compound with the chemical formula C4H5N2NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyanocarbamate group, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ethyl cyanocarbamate can be synthesized through the reaction of ethyl chloroformate with sodium cyanamide. The reaction typically occurs in an aqueous medium, where sodium cyanamide is dissolved, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at a controlled temperature to ensure complete conversion to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful control of temperature, pH, and reaction time to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium ethyl cyanocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cyanates.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichloroisocyanurate (NaDCC) is commonly used for oxidative transformations.
Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) is used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include cyanates, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium ethyl cyanocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: It has applications in the study of enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium ethyl cyanocarbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The cyanocarbamate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include the modification of amino groups in proteins and the inhibition of specific enzymes .
Comparison with Similar Compounds
Methyl cyanocarbamate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl cyanoacetate: Contains a cyano group but lacks the carbamate functionality.
Sodium cyanate: Similar in reactivity but differs in structure and applications
Uniqueness: Sodium ethyl cyanocarbamate is unique due to its combination of the cyanocarbamate group with sodium, providing distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
62220-43-3 |
|---|---|
Molecular Formula |
C4H5N2NaO2 |
Molecular Weight |
136.08 g/mol |
IUPAC Name |
sodium;N-cyano-N-ethylcarbamate |
InChI |
InChI=1S/C4H6N2O2.Na/c1-2-6(3-5)4(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
NNOLNGUPUMCYDM-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C#N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


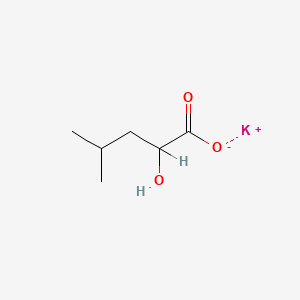
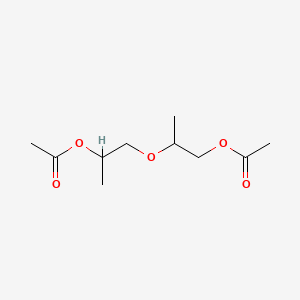
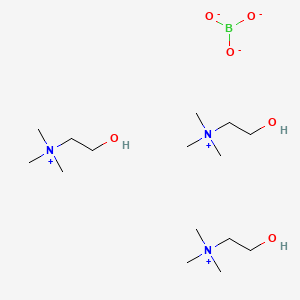
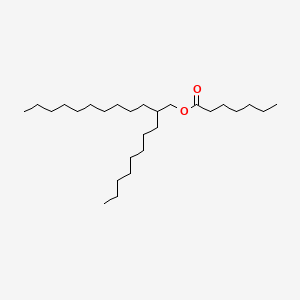
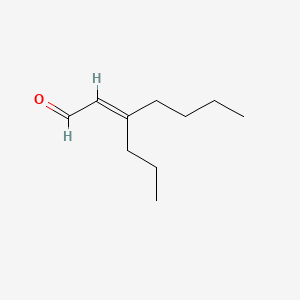
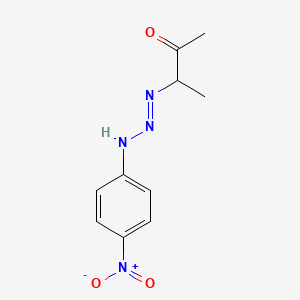
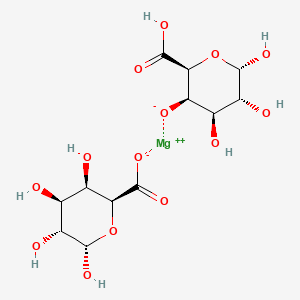
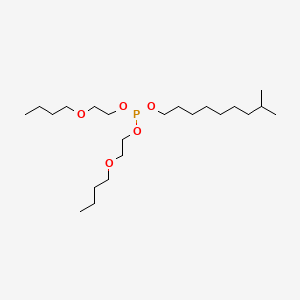
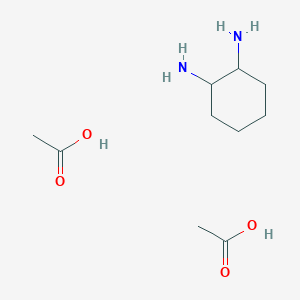

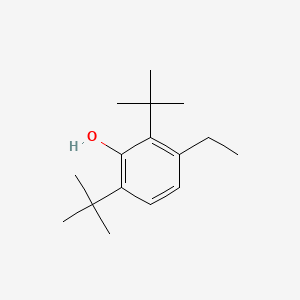

![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
